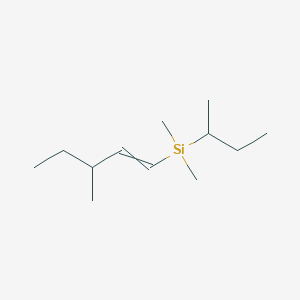
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. This particular compound features a silicon atom bonded to a butan-2-yl group, two methyl groups, and a 3-methylpent-1-en-1-yl group. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane typically involves the reaction of appropriate organosilicon precursors with the desired organic groups. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. This reaction can be carried out under mild conditions using platinum or rhodium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Scientific Research Applications
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of applications from sealants to medical devices.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane: Unique due to its specific combination of organic groups attached to the silicon atom.
Trimethylsilyl compounds: Similar in that they contain silicon bonded to three methyl groups, but differ in their reactivity and applications.
Phenylsilanes: Contain a phenyl group attached to the silicon atom, offering different chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties. The combination of butan-2-yl, dimethyl, and 3-methylpent-1-en-1-yl groups attached to the silicon atom allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
87681-17-2 |
|---|---|
Molecular Formula |
C12H26Si |
Molecular Weight |
198.42 g/mol |
IUPAC Name |
butan-2-yl-dimethyl-(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-11(3)9-10-13(5,6)12(4)8-2/h9-12H,7-8H2,1-6H3 |
InChI Key |
FDKQWLBYIWDFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C[Si](C)(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















